
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide involves multiple steps, including acylation, methanolysis, and reactions involving trifluorosilylmethyl groups and fluorination processes (Negrebetsky et al., 2008). Such processes underline the complexity and specificity required in synthesizing compounds with trifluoroacetamide groups.
Molecular Structure Analysis
The molecular structure of closely related compounds showcases the involvement of NMR and X-ray diffraction techniques, providing insights into stereochemistry and the dynamic behavior of molecular structures (Sterkhova et al., 2019). These techniques are crucial for understanding the conformational preferences and structural details of complex organic compounds.
Chemical Reactions and Properties
Chemical reactions involving N-halogeno compounds and perfluoro groups indicate a range of reactivities and potential for synthesis of diverse derivatives (Banks et al., 1996). The formation of different by-products and intermediates during these reactions provides valuable information on the chemical behavior of such compounds.
Physical Properties Analysis
The synthesis and characterization of related compounds reveal their physical properties, such as yields, reaction conditions, and spectroscopic data. These properties are essential for the identification and further application of these compounds in various fields (Zhong-cheng & Wan-yin, 2002).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, including their reactivity, stability, and interaction with other chemical entities, are fundamental for expanding the utility and understanding of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide analogs. These studies often involve detailed synthetic routes and mechanistic insights (Wang et al., 2014).
科学的研究の応用
Synthesis of Novel Compounds : A study by Alharbi & Alshammari (2019) discusses the synthesis of new fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamide, with interesting antibacterial properties against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Structural Studies : Sterkhova, Lazarev, & Shainyan (2019) investigated the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide in various phases using IR spectroscopy and quantum chemical simulation, comparing these data with X-ray diffraction analysis (Sterkhova, Lazarev, & Shainyan, 2019).
Mechanistic Insights into Chemical Reactions : Astakhova, Moskalik, Sterkhova, & Shainyan (2017) explored the oxidative addition of trifluoroacetamide to dienes, proposing a tentative mechanism for the formation of specific compounds (Astakhova et al., 2017).
Reactivity in Oxidative Systems : Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov (2015) studied the reactions of trifluoroacetamide with various alkenes and dienes, revealing interesting results in an oxidative system and providing insights into the structure and formation of the reaction products (Shainyan et al., 2015).
Facile Synthesis Techniques : Wang, Gao, Tan, Li, Wang, Wu, & Song (2014) presented a simple and environmentally friendly procedure for synthesizing N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlighting its structural characteristics (Wang et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)10(18)15-8(6-16)9(17)7-4-2-1-3-5-7/h1-5,8-9,16-17H,6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJNCQSUGYGKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


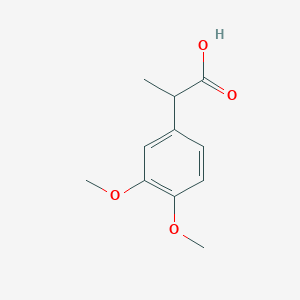
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
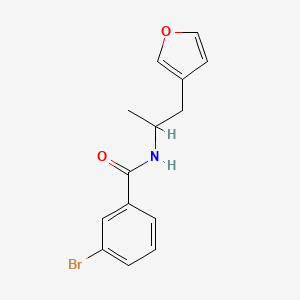
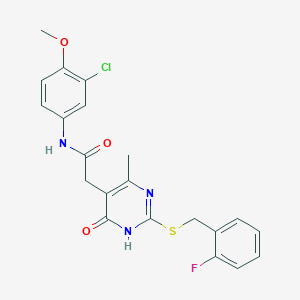
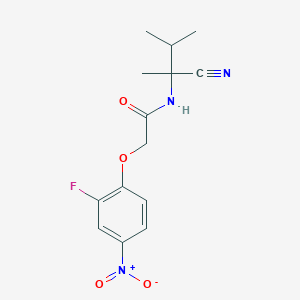
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)
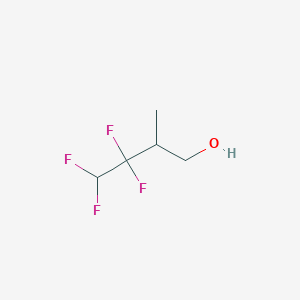

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
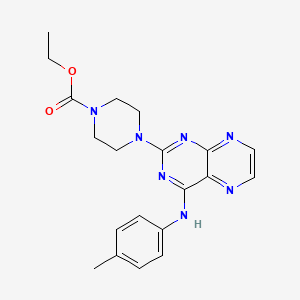
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)